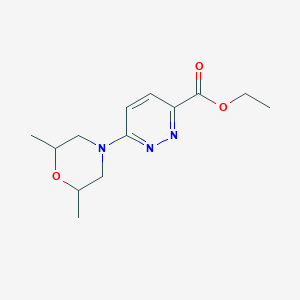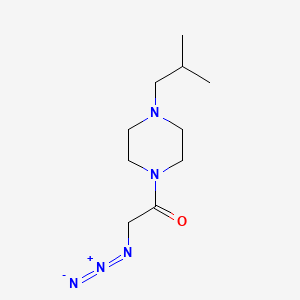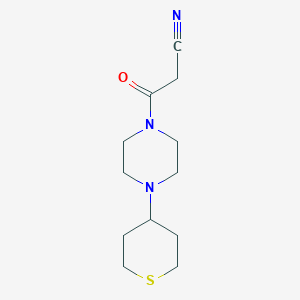
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate (EDPPC) is a unique and versatile compound that has been studied for its potential scientific applications and therapeutic effects. EDPPC is a derivative of pyridazine, a heterocyclic aromatic compound, and is composed of a pyridine ring, an ethyl group, and a carboxylate group. The structure of EDPPC is highly symmetrical, making it an ideal candidate for a variety of experiments and applications.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate's research applications are diverse, encompassing synthesis methodologies and biological activities. In the context of synthesis, it's involved in the creation of novel compounds, such as 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives. These compounds are synthesized through a series of reactions starting from ethyl 3-amino-4,6-dimethyl selenolo[2,3-b]pyridine-2-carboxylate, leading to a variety of derivatives with potential antioxidant properties, surpassing even ascorbic acid in some cases (R. Zaki et al., 2017).
Antibacterial Applications
Furthermore, the compound's derivatives show promise in antibacterial applications. A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety resulted in pyran, pyridine, and pyridazine derivatives. These compounds demonstrated significant antibacterial activity, highlighting their potential in developing new antibacterial agents (M. E. Azab et al., 2013).
Antimycobacterial Activity
The search for novel α-glucosidase inhibitors led to the discovery of pyridazine-based 1,2,3-triazole derivatives. These compounds showed significant inhibitory activities against yeast and rat α-glucosidase enzymes, with certain derivatives exhibiting potency comparable to acarbose. This suggests their potential as therapeutic agents for conditions like diabetes (S. Moghimi et al., 2021).
Molluscicidal Activity
Additionally, functionally substituted pyridine, pyrido[3,2-c]pyridazine, and pyrido[3,2-c]pyridazino[2′,3′-a]quinazoline derivatives synthesized from ethyl benzoylacetate and malononitrile dimer showed promising molluscicidal activity. This opens up potential applications in controlling mollusk populations, which can be pests in agricultural and aquatic environments (F. M. Abdelrazek et al., 2005).
Propriétés
IUPAC Name |
ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)12-8-9-13(16-15-12)17-10(2)6-5-7-11(17)3/h8-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUIWPOMJJLDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C(CCCC2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491994.png)







